1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea typically involves the reaction of 4-chloroaniline with 2-methyl-4-oxo-quinazoline-3-thiol in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thiourea group to thiol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)urea: Similar structure but with a urea group instead of thiourea.
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thioamide: Similar structure but with a thioamide group.
Uniqueness
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
96859-49-3 |
---|---|
Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methyl-4-oxoquinazolin-3-yl)thiourea |
InChI |
InChI=1S/C16H13ClN4OS/c1-10-18-14-5-3-2-4-13(14)15(22)21(10)20-16(23)19-12-8-6-11(17)7-9-12/h2-9H,1H3,(H2,19,20,23) |
InChI Key |
BNZVAGMQPLNUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.